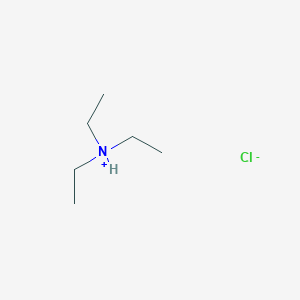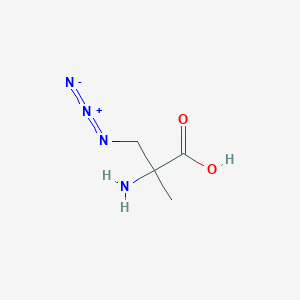
3-Azido-2-methyl-DL-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-2-methyl-DL-alanine, also known as azidonorvaline, is a non-proteinogenic amino acid that contains an azide group (-N3) instead of a carboxyl group (-COOH) at its terminal end. This molecule has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of 3-azido-2-methyl-DL-alanine is based on the reactivity of the azide group. The azide group can undergo a copper-catalyzed click reaction with various chemical groups, such as alkynes and cyclooctynes, to form stable triazole linkages. This reaction is highly selective and can be used to label biomolecules without interfering with their biological function.
生化学的および生理学的効果
3-Azido-2-methyl-DL-alanine does not have any known biochemical or physiological effects on living organisms. However, its chemical reactivity can potentially interfere with biological processes if not used properly.
実験室実験の利点と制限
The advantages of using 3-azido-2-methyl-DL-alanine in lab experiments include its high reactivity, selectivity, and versatility. It can be used for various applications, such as protein labeling and engineering, without interfering with biological processes. However, its limitations include the potential toxicity of the azide group and the need for copper catalysts to facilitate the click reaction.
将来の方向性
There are several future directions for the use of 3-azido-2-methyl-DL-alanine in scientific research. One direction is the development of new chemical reactions that can be used to label biomolecules with greater efficiency and specificity. Another direction is the exploration of new applications for 3-azido-2-methyl-DL-alanine, such as drug discovery and therapeutics. Additionally, the use of 3-azido-2-methyl-DL-alanine in combination with other chemical tools, such as fluorescent dyes and nanoparticles, can potentially enhance its utility in various fields.
合成法
The synthesis of 3-azido-2-methyl-DL-alanine can be achieved through several methods, including the reaction of 2-methyl-DL-alanine with sodium azide or the reaction of 2-methyl-DL-alanine methyl ester with sodium azide in the presence of a copper catalyst.
科学的研究の応用
3-Azido-2-methyl-DL-alanine has been used in various scientific research applications, including bioorthogonal labeling, protein engineering, and chemical biology. Bioorthogonal labeling involves the selective labeling of biomolecules with non-natural chemical groups, which can be used for imaging and detection purposes. 3-Azido-2-methyl-DL-alanine has been used as a bioorthogonal handle to label proteins in living cells and organisms. Protein engineering involves the modification of proteins to enhance their properties or create new functions. 3-Azido-2-methyl-DL-alanine has been used as a tool to introduce non-natural amino acids into proteins, which can be used for various applications, such as enzyme catalysis and protein-protein interactions. Chemical biology involves the use of chemical tools to study biological systems. 3-Azido-2-methyl-DL-alanine has been used as a chemical probe to study the mechanism of action of various enzymes and proteins.
特性
CAS番号 |
120042-13-9 |
|---|---|
製品名 |
3-Azido-2-methyl-DL-alanine |
分子式 |
C4H8N4O2 |
分子量 |
144.13 g/mol |
IUPAC名 |
2-amino-3-azido-2-methylpropanoic acid |
InChI |
InChI=1S/C4H8N4O2/c1-4(5,3(9)10)2-7-8-6/h2,5H2,1H3,(H,9,10) |
InChIキー |
WDJUCIRNDRCXTL-UHFFFAOYSA-N |
SMILES |
CC(CN=[N+]=[N-])(C(=O)O)N |
正規SMILES |
CC(CN=[N+]=[N-])(C(=O)O)N |
同義語 |
2-amino-3-azido-2-methyl-propanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



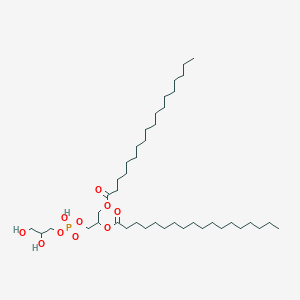
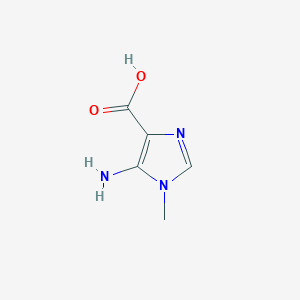
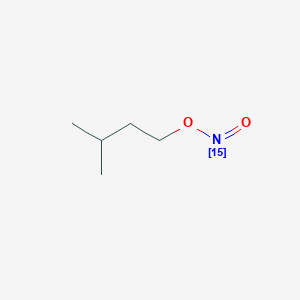
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
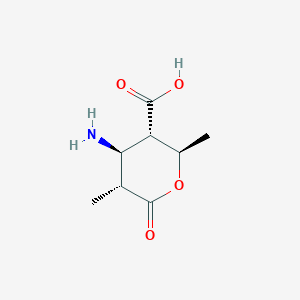
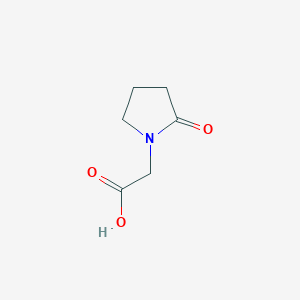
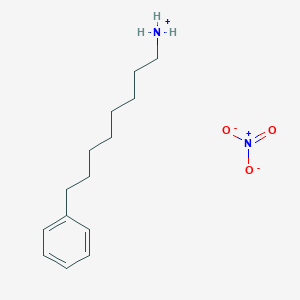
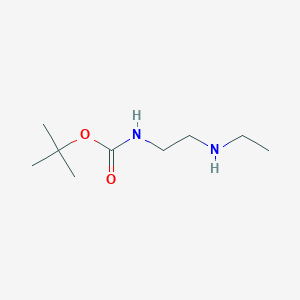
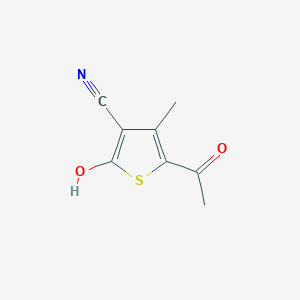
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
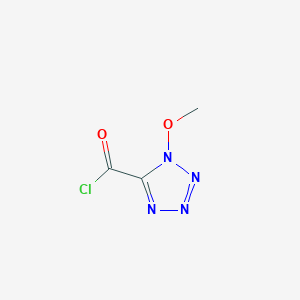
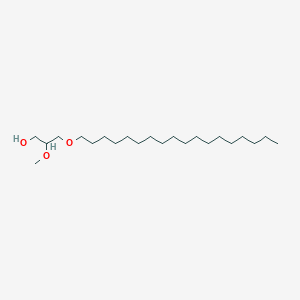
![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
